molecular formula C17H20N2O2S B2564283 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034249-28-8

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2564283
CAS RN: 2034249-28-8
M. Wt: 316.42
InChI Key: XTQZFOKFIPZAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. This compound is a potent inhibitor of several enzymes, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel compounds with agricultural bioactivity, including polysubstituted pyridine derivatives that share structural similarities with 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide. These compounds have shown fungicidal and herbicidal activities, indicating their potential use in agricultural applications (Li Zheng & W. Su, 2005).

Chemical Synthesis and Evaluation

A range of heterocyclic compounds, including furan derivatives, has been synthesized for various purposes, such as corrosion inhibitors and potential pharmacological agents. Studies involving similar chemical structures have demonstrated their effectiveness in these applications, suggesting that compounds like 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide may possess similar utility (A. Yıldırım & M. Cetin, 2008).

Biocatalysis and Enantioselective Synthesis

Biocatalytic processes have been employed to achieve the enantioselective reduction of heteroaryl methyl ketones, leading to high-purity enantiomers of compounds that could be structurally related to 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide. This showcases the role of novel catalysts in producing pharmacologically relevant compounds with high enantioselectivity (P. Soni, G. Kaur, A. Chakraborti, & U. Banerjee, 2005).

Antitumor Activity

Novel compounds, including those with thiophene, pyrimidine, and pyridine derivatives, have been synthesized and evaluated for their antitumor activity. This research could inform the development of similar compounds like 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide for use in cancer treatment, highlighting the importance of heterocyclic compounds in the development of new therapeutic agents (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(12-22-14-6-1-2-7-14)19-11-13-5-3-9-18-17(13)15-8-4-10-21-15/h3-5,8-10,14H,1-2,6-7,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZFOKFIPZAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

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